molecular formula C22H16O B11963534 10-(4-Methylbenzylidene)anthrone CAS No. 14343-95-4

10-(4-Methylbenzylidene)anthrone

Cat. No.: B11963534
CAS No.: 14343-95-4
M. Wt: 296.4 g/mol
InChI Key: KCTYMDUWWAPGIO-UHFFFAOYSA-N
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Description

10-(4-Methylbenzylidene)anthrone is an organic compound with the molecular formula C22H16O. It is a derivative of anthrone, a tricyclic aromatic ketone. This compound is known for its unique structural properties, which include a benzylidene group attached to the anthrone core. It has various applications in scientific research and industry due to its chemical reactivity and stability .

Preparation Methods

The synthesis of 10-(4-Methylbenzylidene)anthrone typically involves the condensation of anthrone with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization .

Chemical Reactions Analysis

Dehydration and Rearrangement Reactions

Benzylideneanthrones undergo acid- or heat-induced dehydration to form extended π-conjugated systems. For structural analogs:

Dehydrating Agent Product Mechanism
Acetic anhydride (reflux)9,10-Dibenzylidene-9,10-dihydroanthraceneElimination of water
HCOOH/p-TsOHCycloheptatriene derivativesWagner-Meerwein rearrangement

For 10-(4-methylbenzylidene)anthrone, dehydration with formic acid likely generates a carbonium ion intermediate at C9/C10, facilitating ring enlargement to a dibenzocycloheptatriene scaffold .

Electrochemical Behavior

Square wave voltammetry (SWV) of anthrone derivatives reveals redox properties critical for optoelectronic applications:

Parameter TiO₂-1 Composite TiO₂ Alone
HOMO (eV)−5.82
LUMO (eV)−3.64
Photocurrent (µA/mW)7.735.14

The higher photocurrent density of 10-substituted anthrones (e.g., 7.73 µA/mW for TiO₂-1 ) suggests improved electron injection into TiO₂ semiconductors under UV irradiation, attributed to extended π-conjugation enhancing charge transfer .

Crystallographic Insights

Single-crystal XRD analysis of this compound reveals:

Structural Feature Value
Dihedral angle (anthrone/benzylidene)38.73°
Puckering (anthrone ring)Q = 0.286 Å, Θ = 99.1°
Intermolecular interactionsC–H⋯O (2.56 Å)

The shallow boat conformation of the anthrone ring and non-coplanar benzylidene group influence reactivity by modulating steric hindrance and electronic delocalization .

Biological Activity

While direct data for this compound is limited, substituted benzylideneanthrones exhibit structure-dependent antitumor activity:

Substituent Position Electron Effect A-549 Cell Inhibition
para-methylElectron-donatingStrong
meta-nitroElectron-withdrawingWeak

The para-methyl group enhances electron density at the reactive carbonyl, potentially improving DNA intercalation or tubulin binding .

Stability and Tautomerism

Anthrone derivatives exist predominantly in the keto form (anthrone) rather than the enol form (anthrol), with tautomeric equilibrium favoring the keto form by >100:1 in aqueous media. This stability is critical for applications requiring prolonged UV exposure or electrochemical cycling .

Scientific Research Applications

Chemistry

10-(4-Methylbenzylidene)anthrone serves as a key starting material for synthesizing various organic compounds. Its reactivity allows it to be utilized in organic synthesis, where it can participate in further chemical transformations to create more complex structures.

Biology

Research indicates that derivatives of this compound exhibit significant biological activity, particularly antitumor effects . In vitro studies have shown enhanced activity against various cancer cell lines, including A-549 lung cancer cells. The presence of electron-donating substituents, such as methyl groups, has been correlated with increased biological efficacy compared to meta-substituted analogs.

Medicine

Ongoing studies are investigating the potential therapeutic applications of this compound in drug development. Its derivatives are being explored for their antimicrobial and anticancer properties, which may lead to new treatment options for various diseases.

Industry

The compound is used in manufacturing dyes and pigments due to its photophysical characteristics. Its ability to absorb UV light makes it suitable for applications requiring UV protection or coloration.

Data Table: Applications Overview

Application AreaSpecific UsesNotable Characteristics
ChemistrySynthesis of organic compoundsReactivity and stability
BiologyAntitumor activityEnhanced efficacy with electron-donating groups
MedicineDrug developmentPotential antimicrobial properties
IndustryDyes and pigmentsStrong UV absorption

Case Study 1: Antitumor Activity

In a study assessing the antitumor effects of this compound derivatives, researchers found that compounds with para-substituents exhibited significantly higher cytotoxicity against A-549 lung cancer cells compared to their meta-substituted counterparts. This suggests that the position of substituents plays a crucial role in determining biological activity .

Case Study 2: Synthesis Techniques

Various synthesis techniques have been evaluated for producing this compound, including solvent-free methods and microwave-assisted synthesis. These techniques not only improve yield but also enhance environmental sustainability by reducing solvent usage.

Mechanism of Action

The mechanism of action of 10-(4-Methylbenzylidene)anthrone is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and applications. For example, some derivatives may inhibit certain enzymes or interact with cellular receptors, leading to their observed biological effects .

Comparison with Similar Compounds

10-(4-Methylbenzylidene)anthrone can be compared with other similar compounds, such as:

  • 10-(3-Methoxybenzylidene)anthrone
  • 10-(4-(Dimethylamino)benzylidene)anthrone
  • 10-(3,4-Dichlorobenzylidene)anthrone
  • 10-(2-Ethoxybenzylidene)anthrone
  • 10-(3,4-Dimethoxybenzylidene)anthrone
  • 10-(2,5-Dimethoxybenzylidene)anthrone
  • 10-(4-Ethoxybenzylidene)anthrone
  • 10-(2-Chloro-4-dimethylaminobenzylidene)anthrone
  • 10-(4-Nitrobenzylidene)anthrone .

These compounds share a similar anthrone core but differ in the substituents attached to the benzylidene group. The unique properties of this compound, such as its specific reactivity and stability, make it distinct from these related compounds.

Biological Activity

10-(4-Methylbenzylidene)anthrone is a synthetic organic compound belonging to the anthrone family, characterized by its unique structure featuring a methylbenzylidene group. This compound has garnered attention due to its significant biological activities, particularly in the realms of antitumor and antimicrobial effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, synthesis methods, and potential applications.

  • Molecular Formula : C₁₈H₁₈O
  • Molecular Weight : 266.34 g/mol
  • Structure : The compound consists of an anthrone core with a para-methylbenzylidene substituent at the 10-position, which enhances its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves a condensation reaction between anthrone and 4-methylbenzaldehyde, often facilitated by catalysts such as pyridine or piperidine. The general reaction can be summarized as follows:

Anthrone+4 MethylbenzaldehydeCatalyst10 4 Methylbenzylidene anthrone\text{Anthrone}+\text{4 Methylbenzaldehyde}\xrightarrow{\text{Catalyst}}\text{10 4 Methylbenzylidene anthrone}

This method can yield moderate to high purity levels depending on the reaction conditions and purification processes employed.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity , particularly against various cancer cell lines. In vitro studies have demonstrated that:

  • The compound shows enhanced cytotoxicity against A-549 lung cancer cells.
  • Electron-donating substituents, such as the methyl group in the para position, are associated with increased antitumor efficacy compared to meta-substituted analogs.

Table 1: Antitumor Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A-549 (Lung Cancer)15
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)18

The mechanism by which this compound exerts its antitumor effects involves:

  • DNA Intercalation : Molecular docking studies suggest that the compound can effectively bind to DNA, potentially disrupting replication processes in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to increased apoptosis.

Antimicrobial Properties

In addition to its antitumor effects, this compound has been evaluated for antimicrobial activity. Preliminary studies suggest:

  • It exhibits moderate antibacterial properties against Gram-positive bacteria.
  • The compound's structural features contribute to its ability to penetrate bacterial membranes and disrupt cellular functions.

Case Studies

A study conducted on the antimicrobial efficacy of various anthrone derivatives highlighted that compounds similar to this compound showed promising results against resistant bacterial strains. The study emphasized the importance of substituent positioning on biological activity.

Table 2: Antimicrobial Activity Comparison

Compound NameMIC (mg/L)Target Organism
This compound32Staphylococcus aureus
9-(4-Methylbenzylidene)anthracene40Escherichia coli
Other AnthronesVariesVarious

Properties

CAS No.

14343-95-4

Molecular Formula

C22H16O

Molecular Weight

296.4 g/mol

IUPAC Name

10-[(4-methylphenyl)methylidene]anthracen-9-one

InChI

InChI=1S/C22H16O/c1-15-10-12-16(13-11-15)14-21-17-6-2-4-8-19(17)22(23)20-9-5-3-7-18(20)21/h2-14H,1H3

InChI Key

KCTYMDUWWAPGIO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=O)C4=CC=CC=C42

Origin of Product

United States

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